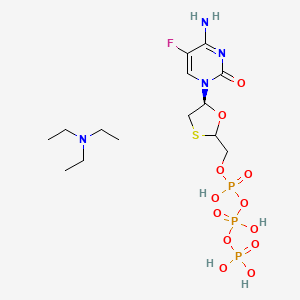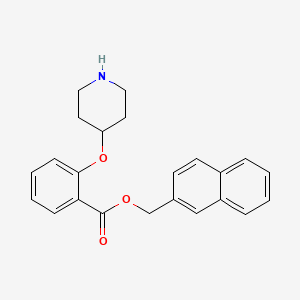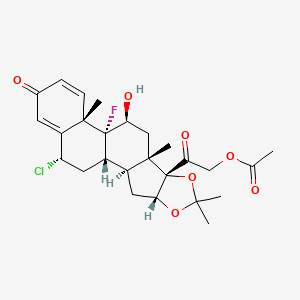
21-Acetyl-6alpha-chlorotriamcinoloneAcetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone, modified to enhance its pharmacological effects. This compound is known for its potent activity and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves multiple steps, starting from triamcinolone. The key steps include chlorination at the 6-alpha position and acetylation at the 21 position. The reaction conditions typically involve the use of chlorinating agents like thionyl chloride and acetylating agents such as acetic anhydride under controlled temperatures and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 21-acetyl-6alpha-chlorotriamcinolone carboxylic acid, while reduction can produce 21-acetyl-6alpha-chlorotriamcinolone alcohol.
Scientific Research Applications
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is extensively used in scientific research due to its diverse applications:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Triamcinolone: The parent compound, less potent compared to its acetylated and chlorinated derivative.
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties but different chemical modifications.
Betamethasone: A potent corticosteroid with a different structure but similar therapeutic effects.
Uniqueness: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide stands out due to its enhanced potency and specific modifications that improve its pharmacokinetic and pharmacodynamic profiles. The presence of the acetyl and chloro groups at specific positions contributes to its unique properties and effectiveness.
Properties
Molecular Formula |
C26H32ClFO7 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32ClFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |
InChI Key |
QKCQMVXAOYYSJU-IUGZLZTKSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)Cl)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)Cl)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


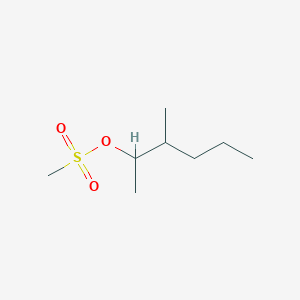
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
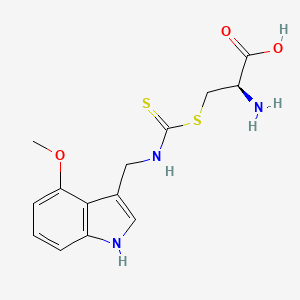
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)

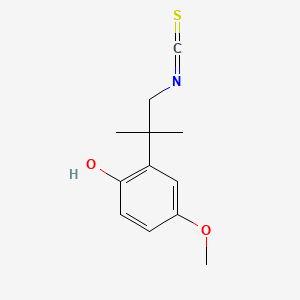
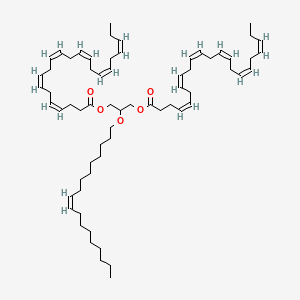
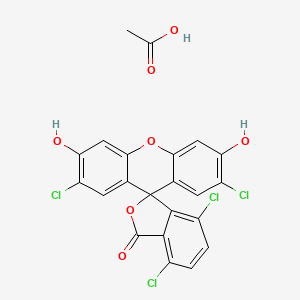

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
